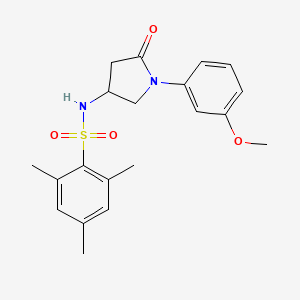
6-Methylquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinoline-5-carboxylic acid is an organic compound with the molecular weight of 187.2 . It has a powder form and is stored at room temperature . The IUPAC name for this compound is 6-methyl-5-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography, NMR, and cryo-EM . These methods use the fundamental physical properties of molecules for structure determination .
Chemical Reactions Analysis
Quinoline compounds, like this compound, exhibit chemical reactivity similar to benzene and pyridine . They can participate in both electrophilic and nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acids, which this compound is a type of, include a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They can participate in both electrophilic and nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Novel Antibacterial Agents
6-Methylquinoline-5-carboxylic acid serves as a precursor in the synthesis of novel 5-amino-6-methylquinoline carboxylic acids, leading to new quinolone antibacterial agents. These agents show activity comparable or superior to ciprofloxacin against certain bacteria, highlighting the potential of non-6-fluoroquinolones in antibiotic development (Hong et al., 1997).
Photolabile Protecting Groups
The compound has inspired the development of photolabile protecting groups for carboxylic acids, such as brominated hydroxyquinoline derivatives. These groups offer enhanced solubility, low fluorescence, and are useful for caging biological messengers, with implications for in vivo studies due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds
Facilitating the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, this compound showcases its utility in creating compounds with potential biological activity. These derivatives are synthesized through a one-pot reaction, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Gao et al., 2011).
Organometallic Complex Studies
The compound has been utilized in the study of organometallic complexes, specifically examining the formation processes with (O,N) donor ligands and rhodium(III). These studies not only contribute to our understanding of metal-ligand interactions but also explore the cytotoxic potential of these complexes against various cancer cell lines, indicating their potential in cancer therapy (Dömötör et al., 2017).
Catalytic Oxidations
This compound derivatives have been investigated for their role in catalytic aerobic oxidation processes. These studies demonstrate the utility of certain quinoline derivatives in regioselective transformations, contributing to the development of efficient synthesis methods for functionalized quinolines (Zhang et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methylquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBYBHUXNGHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
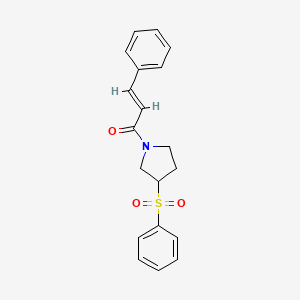
![3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2704517.png)
![Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2704519.png)
![7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704520.png)
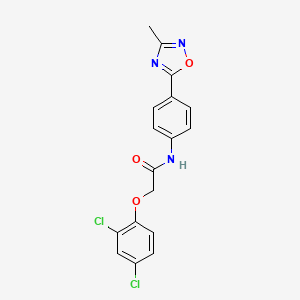
![N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2704522.png)
![2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2704525.png)
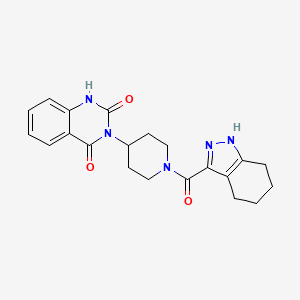

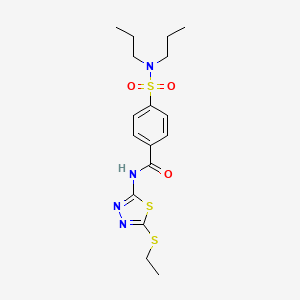
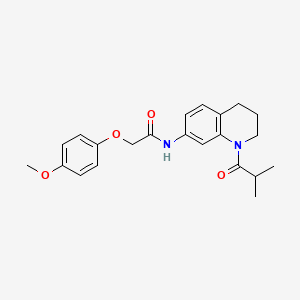
![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)

